7-Bromo-4-fluorobenzo[b]thiophene
Overview
Description
7-Bromo-4-fluorobenzo[b]thiophene is a chemical compound with the molecular formula C8H4BrFS and a molecular weight of 231.09 g/mol . It is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic compound. This compound is characterized by the presence of bromine and fluorine atoms attached to the benzo[b]thiophene ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-fluorobenzo[b]thiophene typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the bromination of 4-fluorobenzo[b]thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions include various substituted benzo[b]thiophene derivatives, which can be further utilized in pharmaceutical and material science research .
Scientific Research Applications
7-Bromo-4-fluorobenzo[b]thiophene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-fluorobenzo[b]thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzo[b]thiophene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
7-Bromo-1-benzothiophene: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-4-chlorobenzo[b]thiophene: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
Uniqueness
7-Bromo-4-fluorobenzo[b]thiophene is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and potential biological activities. This dual substitution pattern makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
IUPAC Name |
7-bromo-4-fluoro-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-6-1-2-7(10)5-3-4-11-8(5)6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWQGVKHZPDRQB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CS2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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